molecular formula C9H12ClFN2O B6257517 3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride CAS No. 2694729-30-9

3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride

Cat. No.: B6257517
CAS No.: 2694729-30-9
M. Wt: 218.65 g/mol
InChI Key: SABQLFWCGCWECN-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-N,N-dimethylbenzamide hydrochloride is a halogenated benzamide derivative with the molecular formula C₉H₁₁FN₂O·HCl (free base: C₉H₁₁FN₂O) . Its structure features a benzamide backbone substituted with an amino group (-NH₂) at position 3, a fluorine atom at position 4, and dimethylamino (-N(CH₃)₂) groups on the amide nitrogen (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical or agrochemical applications .

Properties

CAS No.

2694729-30-9

Molecular Formula

C9H12ClFN2O

Molecular Weight

218.65 g/mol

IUPAC Name

3-amino-4-fluoro-N,N-dimethylbenzamide;hydrochloride

InChI

InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-7(10)8(11)5-6;/h3-5H,11H2,1-2H3;1H

InChI Key

SABQLFWCGCWECN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoro-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Highlights :

  • SMILES : CN(C)C(=O)C1=CC(=C(C=C1)F)N
  • InChIKey : LDHGMDMNTFZOAH-UHFFFAOYSA-N .

Comparison with Similar Compounds

The compound is compared below with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Key Features Applications/Notes References
3-Amino-4-fluoro-N,N-dimethylbenzamide HCl C₉H₁₁FN₂O·HCl -NH₂ (3), -F (4), -N(CH₃)₂ Hydrochloride salt; high polarity due to -F and -NH₂ Discontinued (limited availability)
3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide C₁₅H₁₄ClN₂O₂ -NH₂ (3), -OCH₃ (4), -Cl (3'), -CH₃ (2') Chloro and methyl groups enhance lipophilicity; methoxy improves stability Research chemical (CAS 63969-05-1)
4-(Aminomethyl)-N,N-dimethylbenzamide HCl C₁₀H₁₄N₂O·HCl -CH₂NH₂ (4), -N(CH₃)₂ Positional isomer; aminomethyl group may increase bioavailability Safety data available (CAS 104566-35-0)
3-Amino-4-isopropoxy-N,N-dimethylbenzamide C₁₂H₁₇N₂O₂ -NH₂ (3), -OCH(CH₃)₂ (4), -N(CH₃)₂ Isopropoxy group increases steric bulk; reduced polarity vs. fluoro analog Synthetic intermediate

Substituent Effects on Properties

  • Fluoro vs. Chloro/Methoxy : The fluorine atom in the target compound confers moderate electronegativity and metabolic stability compared to chloro (electron-withdrawing) or methoxy (electron-donating) groups .
  • Amino vs. Aminomethyl: The free amino group (-NH₂) at position 3 in the target compound may participate in hydrogen bonding, whereas the aminomethyl (-CH₂NH₂) in its positional isomer () could enhance membrane permeability.
  • Hydrochloride Salt: The hydrochloride form improves aqueous solubility compared to free bases (e.g., 3-amino-4-isopropoxy analog ).

Biological Activity

3-Amino-4-fluoro-N,N-dimethylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, pharmacological potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClF N2O
  • Molecular Weight : Approximately 182.19 g/mol
  • Functional Groups : The compound features an amino group, a fluorine substituent, and a carbonyl group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Cytochrome P450 Inhibition : It acts as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, enhancing the efficacy of co-administered drugs while potentially reducing adverse effects associated with their metabolism.
  • Antiarrhythmic Properties : The compound has shown promise as an antiarrhythmic agent by prolonging the effective refractory period in isolated rabbit atria, indicating its potential utility in managing cardiac arrhythmias.
  • Biochemical Probing : It is being explored as a biochemical probe to study enzyme interactions and protein functions, thus contributing to our understanding of various biochemical pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro substituents are crucial for binding to these targets, influencing the compound’s biological activity. The exact pathways can vary depending on the specific application and context of use .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Cytochrome P450 InhibitionSelective inhibition of CYP1A2 affecting drug metabolism.
Antiarrhythmic EffectsProlongs effective refractory period in rabbit atria.
Biochemical ProbingInvestigated for enzyme interaction studies.
Potential Anticancer ActivityExplored for therapeutic properties in cancer treatment contexts.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. Common methods include:

  • Nucleophilic Substitution Reactions : The amine group can participate in nucleophilic substitutions.
  • Electrophilic Aromatic Substitution : The fluorine atom can act as a leaving group in various reactions.
  • Hydrolysis : Under acidic or basic conditions, it can yield corresponding carboxylic acids and amines.

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